molecular formula C14H20NO5P B14186528 (2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate CAS No. 921627-22-7

(2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate

Cat. No.: B14186528
CAS No.: 921627-22-7
M. Wt: 313.29 g/mol
InChI Key: WCFNGUHRHINKBV-KZUDCZAMSA-N
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Description

(2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate is an organic compound with a complex structure that includes a cyano group, a methoxy group, a phenyl group, and a diethyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable phenyl derivative with a cyano group and a methoxy group under controlled conditions. The diethyl phosphate group is then introduced through a phosphorylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods often employ optimized reaction conditions, including temperature, pressure, and the use of advanced catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group, methoxy group, and diethyl phosphate group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Cyano-2-methoxy-2-phenylethyl diethyl phosphate: shares similarities with other compounds that have cyano, methoxy, phenyl, and phosphate groups.

  • **2-P

Properties

CAS No.

921627-22-7

Molecular Formula

C14H20NO5P

Molecular Weight

313.29 g/mol

IUPAC Name

[(2S)-1-cyano-2-methoxy-2-phenylethyl] diethyl phosphate

InChI

InChI=1S/C14H20NO5P/c1-4-18-21(16,19-5-2)20-13(11-15)14(17-3)12-9-7-6-8-10-12/h6-10,13-14H,4-5H2,1-3H3/t13?,14-/m0/s1

InChI Key

WCFNGUHRHINKBV-KZUDCZAMSA-N

Isomeric SMILES

CCOP(=O)(OCC)OC(C#N)[C@H](C1=CC=CC=C1)OC

Canonical SMILES

CCOP(=O)(OCC)OC(C#N)C(C1=CC=CC=C1)OC

Origin of Product

United States

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